

spectroscopic data of 4-Methyl-1-naphthol (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-1-naphthol

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An In-depth Technical Guide to the Spectroscopic Data of **4-Methyl-1-naphthol**

This guide provides a comprehensive overview of the spectroscopic data for **4-Methyl-1-naphthol** ($C_{11}H_{10}O$), a crucial aromatic compound in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's structural and analytical characteristics.

Molecular Structure

IUPAC Name: 4-methylnaphthalen-1-ol Molecular Formula: $C_{11}H_{10}O$ ^[1] Molecular Weight: 158.20 g/mol ^{[1][2]} Monoisotopic Mass: 158.07316 Da^{[1][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of **4-Methyl-1-naphthol** provides information about the chemical environment of its hydrogen atoms. The expected chemical shifts in deuterated chloroform ($CDCl_3$) are summarized below.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.1	Doublet of doublets	1H	H-8
~7.8	Doublet of doublets	1H	H-5
~7.5	Multiplet	2H	H-6, H-7
~7.2	Doublet	1H	H-2
~5.0	Singlet (broad)	1H	OH
~2.5	Singlet	3H	CH ₃

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The expected chemical shifts in deuterated chloroform (CDCl₃) are as follows.

Chemical Shift (δ , ppm)	Assignment
~150	C-1
~134	C-4
~128	C-8a
~126	C-7
~125	C-5
~124	C-6
~122	C-4a
~120	C-2
~110	C-3
~108	C-8
~20	CH ₃

Experimental Protocol for NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good resolution.

Sample Preparation:

- Dissolve approximately 5-10 mg of **4-Methyl-1-naphthol** in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Common solvents for NMR are listed with their residual peaks.^{[4][5]}
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.
- Acquire the ^{13}C NMR spectrum. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ^{13}C isotope.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy Data

The table below summarizes the expected characteristic absorption bands for **4-Methyl-1-naphthol**.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3600-3200 (broad)	O-H stretch	Phenolic -OH
3100-3000	C-H stretch	Aromatic C-H
2950-2850	C-H stretch	Methyl C-H
1600-1450	C=C stretch	Aromatic ring
1260-1000	C-O stretch	Phenolic C-O
900-675	C-H bend (out-of-plane)	Aromatic C-H

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (for solid samples):

- KBr Pellet Method:
 - Grind 1-2 mg of **4-Methyl-1-naphthol** with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[6]
 - Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- Nujol Mull Method:
 - Grind a few milligrams of the sample to a fine powder in a mortar.[7][8]
 - Add a few drops of Nujol (mineral oil) and continue grinding to create a thick paste (mull).[7][8]
 - Spread a thin film of the mull between two salt plates (e.g., KBr or NaCl).[7]

Data Acquisition:

- Record a background spectrum of the empty sample holder (or the salt plates with Nujol for the mull method).

- Place the sample in the spectrometer's sample compartment.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometry Data

The mass spectrum of **4-Methyl-1-naphthol** is expected to show the following key signals.

m/z (mass-to-charge ratio)	Ion	Notes
158	$[\text{M}]^+$	Molecular ion
157	$[\text{M}-\text{H}]^+$	Loss of a hydrogen radical
143	$[\text{M}-\text{CH}_3]^+$	Loss of a methyl radical
130	$[\text{M}-\text{CO}]^+$	Loss of carbon monoxide
115	A significant fragment, potentially from the loss of CO and CH_3 ^[1]	

Predicted m/z values for common adducts in high-resolution mass spectrometry are also available.^[3]

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI).^{[9][10]}

Sample Preparation:

- For EI-MS: The sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC). The sample must be volatile and thermally stable.

- For ESI-MS:

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1-10 µg/mL).
- The solution is then infused directly into the ion source or introduced after liquid chromatography (LC) separation.[\[11\]](#)

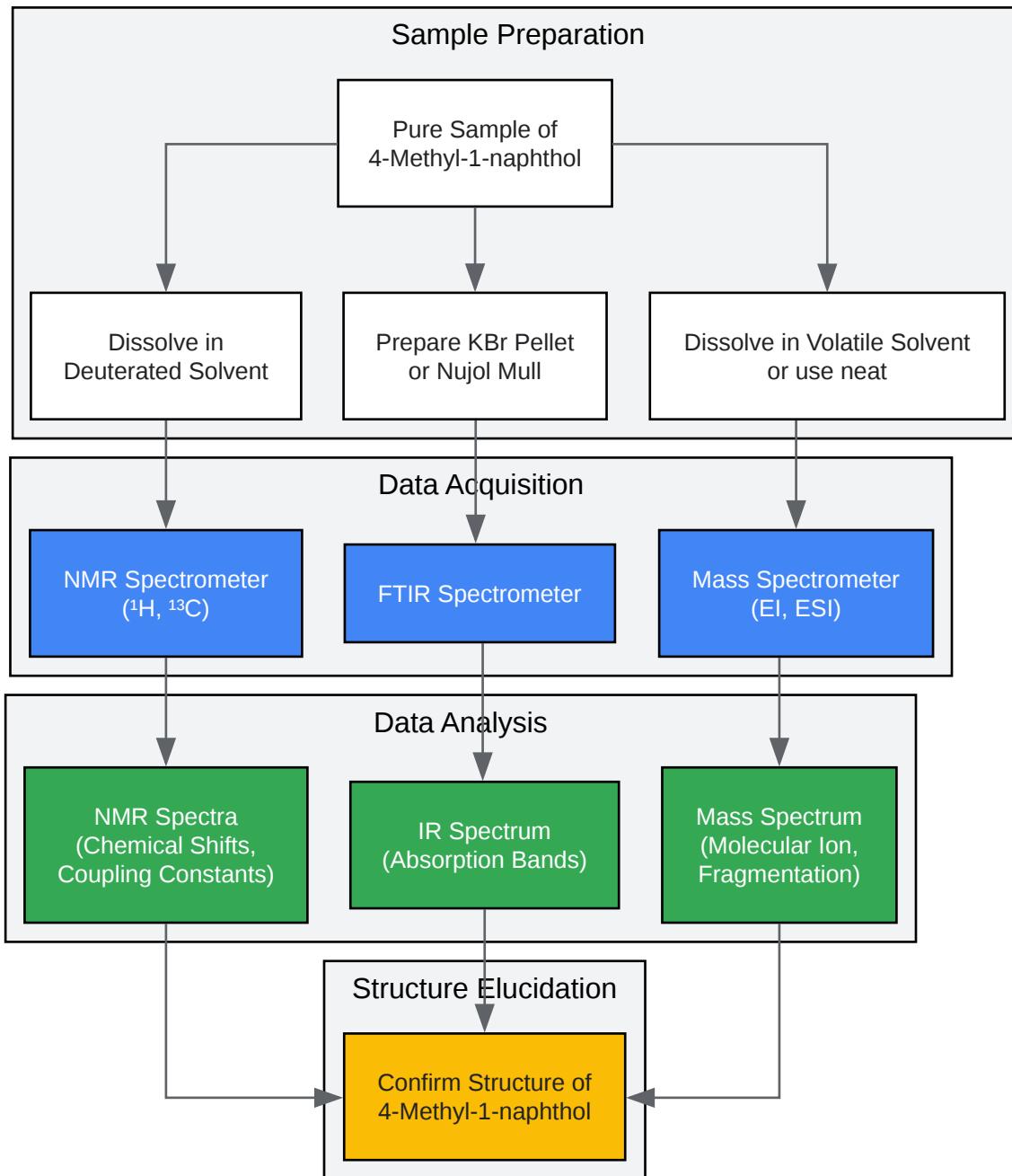
Data Acquisition:

- The sample is vaporized and ionized in the ion source. EI is a "hard" ionization technique that causes extensive fragmentation, while ESI is a "soft" ionization technique that typically results in the protonated molecule $[M+H]^+$ or other adducts with minimal fragmentation.[\[9\]](#) [\[12\]](#)
- The resulting ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio.
- The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **4-Methyl-1-naphthol**.

Workflow for Spectroscopic Analysis of 4-Methyl-1-naphthol

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Caption: General workflow for the spectroscopic analysis of **4-Methyl-1-naphthol**.

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- To cite this document: BenchChem. [spectroscopic data of 4-Methyl-1-naphthol (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089092#spectroscopic-data-of-4-methyl-1-naphthol-nmr-ir-ms>

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